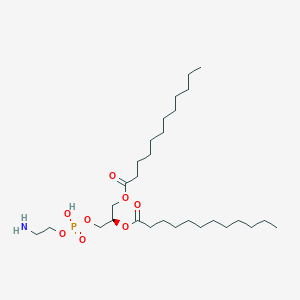

1,2-Dilauroyl-phosphatidyl-ethanolamine

Description

Le 1,2-Dilauroyl-sn-glycero-3-phosphoéthanolamine est un phospholipide contenant l'acide laurique à chaîne moyenne inséré aux positions sn-1 et sn-2. Ce composé est couramment utilisé dans la génération de micelles, de liposomes et d'autres types de membranes artificielles . Il s'agit d'un type de phosphatidyléthanolamine, qui est l'un des glycérophospholipides largement distribués dans les cellules eucaryotes .

Propriétés

Numéro CAS |

59752-57-7 |

|---|---|

Formule moléculaire |

C29H58NO8P |

Poids moléculaire |

579.7 g/mol |

Nom IUPAC |

2-azaniumylethyl [(2R)-2,3-di(dodecanoyloxy)propyl] phosphate |

InChI |

InChI=1S/C29H58NO8P/c1-3-5-7-9-11-13-15-17-19-21-28(31)35-25-27(26-37-39(33,34)36-24-23-30)38-29(32)22-20-18-16-14-12-10-8-6-4-2/h27H,3-26,30H2,1-2H3,(H,33,34)/t27-/m1/s1 |

Clé InChI |

ZLGYVWRJIZPQMM-HHHXNRCGSA-N |

SMILES isomérique |

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCC |

SMILES canonique |

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCC |

Autres numéros CAS |

59752-57-7 |

Synonymes |

1,2-Dilauroyl-sn-glycero-3-Phosphoethanolamine; 1,2-DLPE |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le 1,2-Dilauroyl-sn-glycero-3-phosphoéthanolamine peut être synthétisé par estérification du glycérol avec l'acide laurique, suivie d'une phosphorylation avec l'éthanolamine. La réaction implique généralement l'utilisation de catalyseurs et de conditions réactionnelles spécifiques pour garantir le positionnement correct des chaînes d'acide laurique aux positions sn-1 et sn-2 .

Méthodes de production industrielle : La production industrielle du 1,2-Dilauroyl-sn-glycero-3-phosphoéthanolamine implique des processus d'estérification et de phosphorylation à grande échelle. Ces processus sont optimisés pour un rendement et une pureté élevés, impliquant souvent l'utilisation de techniques de purification avancées telles que la recristallisation à partir d'éthanol ou de tétrahydrofurane .

Analyse Des Réactions Chimiques

4. Applications de la Recherche Scientifique

Le 1,2-Dilauroyl-sn-glycero-3-phosphoéthanolamine a un large éventail d'applications de recherche scientifique, notamment :

5. Mécanisme d'Action

Le 1,2-Dilauroyl-sn-glycero-3-phosphoéthanolamine exerce ses effets en s'intégrant aux membranes biologiques, où il influence la fluidité et la perméabilité de la membrane. Les cibles moléculaires incluent diverses protéines membranaires et enzymes, qui sont affectées par la présence de ce phospholipide. Les voies impliquées comprennent celles liées à la signalisation et au transport membranaires.

Applications De Recherche Scientifique

1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine has a wide range of scientific research applications, including:

Chemistry: Used as a standard in the optimization of liquid chromatography-mass spectrometry (LC-MS) method conditions.

Biology: Plays a vital role in the structure and function of eukaryotic membranes.

Industry: Used in the preparation of anionic liposomes and binary giant unilamellar vesicles (GUVs).

Mécanisme D'action

1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine exerts its effects by integrating into biological membranes, where it influences membrane fluidity and permeability. The molecular targets include various membrane proteins and enzymes, which are affected by the presence of this phospholipid. The pathways involved include those related to membrane signaling and transport .

Comparaison Avec Des Composés Similaires

Composés similaires :

- 1,2-Dilauroyl-sn-glycero-3-phosphorylglycérol

- 1,2-Dilauroyl-sn-glycero-3-phosphorylcholine

- 1,2-Dilauroyl-sn-glycero-3-phosphate

- 1,2-Dilauroyl-sn-glycero-3-éthylphosphocoline

Comparaison : Le 1,2-Dilauroyl-sn-glycero-3-phosphoéthanolamine est unique en raison de sa structure spécifique et de la présence du groupe éthanolamine, qui confère des propriétés biochimiques distinctes. Comparé à des composés similaires, il a un rôle unique dans la structure et la fonction des membranes, ainsi que des applications spécifiques dans la délivrance de médicaments et les études membranaires .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.